REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].C(=O)([O-])[O-].[CH:11]1[C:16]([NH2:17])=[CH:15][CH:14]=[C:13]([As:18]([OH:21])([OH:20])=[O:19])[CH:12]=1.[Br:22][CH2:23][C:24](Br)=[O:25].C(=O)=O.S(=O)(=O)(O)O>ClCCl.O>[Br:22][CH2:23][C:24]([NH:17][C:16]1[CH:11]=[CH:12][C:13]([As:18](=[O:20])([OH:21])[OH:19])=[CH:14][CH:15]=1)=[O:25] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40.14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
29.99 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)[As](=O)(O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature until all solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
STIRRING
|
Details
|
to stir for 30 mins
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
if necessary, was filtered
|
Type
|
CUSTOM
|
Details
|
to remove any undissolved solid
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a separating funnel
|
Type
|
ADDITION
|
Details
|
ice chips were added
|
Type
|
STIRRING
|
Details
|
The mixture was cautiously shaken, with frequent venting
|
Type
|
WAIT
|
Details
|
After 1 to 2 mins
|
Duration
|
1.5 (± 0.5) min
|
Type
|
STIRRING
|
Details
|
more vigorous shaking
|
Type
|
CUSTOM
|
Details
|
the aqueous layer transferred to a 1 L flask
|
Type
|
CUSTOM
|
Details
|
precipitation of the white product required
|
Type
|
ADDITION
|
Details
|
addition of acid until the solution
|
Type
|
CUSTOM
|
Details
|
The crude product was collected
|
Type
|
CUSTOM
|
Details
|
dried at the pump
|
Type
|
CUSTOM
|
Details
|
typically in yields of 50% to 75%
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)NC1=CC=C(C=C1)[As](O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |